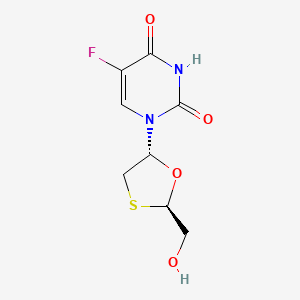
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly against retroviruses such as HIV. It is a key component in antiretroviral therapy, helping to inhibit the replication of the virus within the host cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a thiol and an epoxide under basic conditions.
Attachment of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced via a nucleophilic substitution reaction, where the oxathiolane intermediate reacts with a fluorinated pyrimidine derivative.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxylation reaction, often using formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and hydroxylation reactions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorinated pyrimidine ring, potentially leading to defluorination.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Defluorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model nucleoside analog to study the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology
In biological research, it serves as a tool to investigate the mechanisms of viral replication and the action of antiviral agents.
Medicine
Medically, it is a crucial component of antiretroviral therapy for HIV/AIDS patients. It helps to reduce viral load and improve immune function.
Industry
In the pharmaceutical industry, it is used in the development and production of antiviral drugs.
Wirkmechanismus
The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of retroviruses. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading within the host.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine: Another nucleoside analog used in antiretroviral therapy.
Lamivudine: A nucleoside analog with similar antiviral properties.
Emtricitabine: A fluorinated nucleoside analog used in combination therapies for HIV.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is unique due to its specific structure, which allows for effective incorporation into viral DNA and strong inhibition of reverse transcriptase. Its fluorine atom enhances its stability and resistance to metabolic degradation compared to other nucleoside analogs.
This compound’s unique properties make it a valuable tool in both research and clinical settings, contributing significantly to the fight against viral infections.
Eigenschaften
CAS-Nummer |
145986-12-5 |
|---|---|
Molekularformel |
C8H9FN2O4S |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |
InChI-Schlüssel |
KOGYOPLNKQJQFM-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


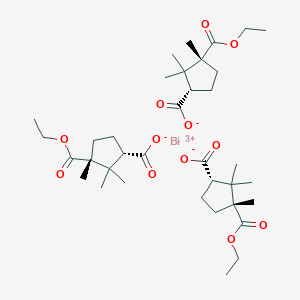

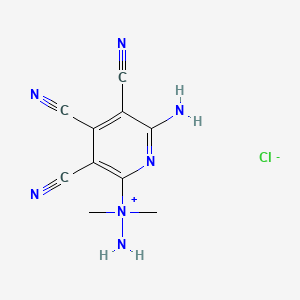

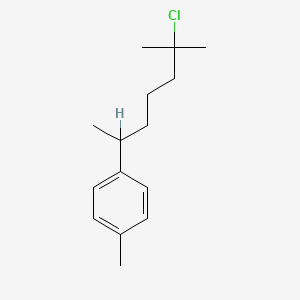


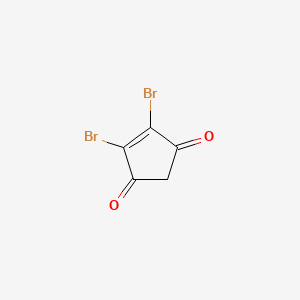
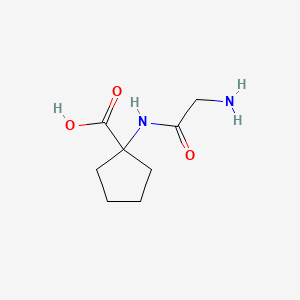
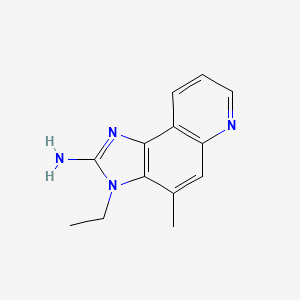
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)

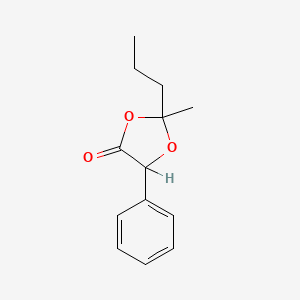
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
